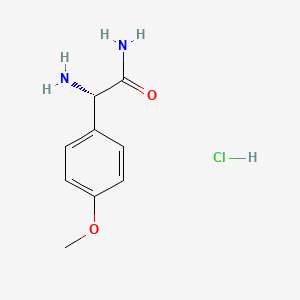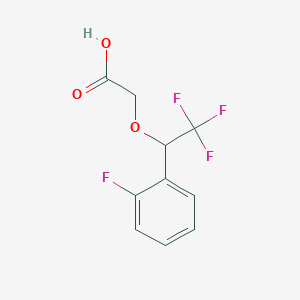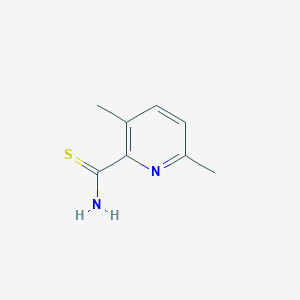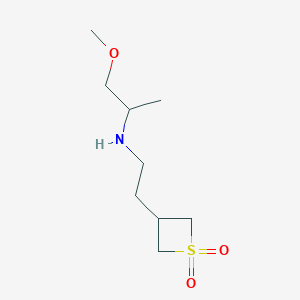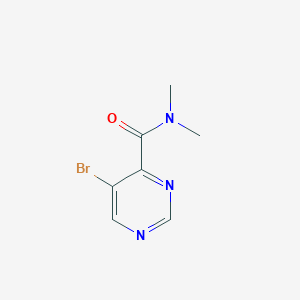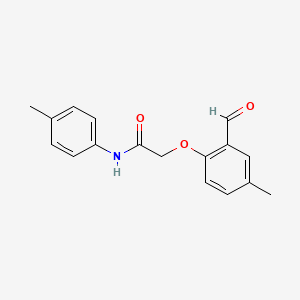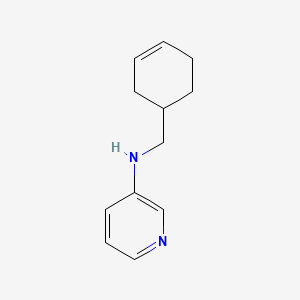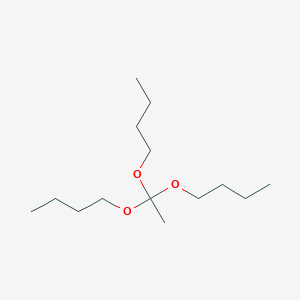![molecular formula C13H21IO2 B13005881 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-Iodo-1-bicyclo[111]pentanyl)propoxy]tetrahydropyran is a complex organic compound characterized by its unique bicyclo[111]pentane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran typically involves the reaction of 3-iodo-1-bicyclo[1.1.1]pentane with propylene oxide, followed by the addition of tetrahydropyran. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
化学反应分析
Types of Reactions
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of alcohols or ketones depending on the specific oxidizing agent used.
科学研究应用
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential as a molecular probe in biological systems.
作用机制
The mechanism of action of 2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction .
相似化合物的比较
Similar Compounds
- 1-Azido-3-heteroaryl bicyclo[1.1.1]pentanes
- 1-Halo-3-substituted bicyclo[1.1.1]pentanes
Uniqueness
2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran is unique due to its combination of the bicyclo[1.1.1]pentane core with an iodo substituent and a tetrahydropyran moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C13H21IO2 |
|---|---|
分子量 |
336.21 g/mol |
IUPAC 名称 |
2-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propoxy]oxane |
InChI |
InChI=1S/C13H21IO2/c14-13-8-12(9-13,10-13)5-3-7-16-11-4-1-2-6-15-11/h11H,1-10H2 |
InChI 键 |
DHRBGKSMODZADV-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCCC23CC(C2)(C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


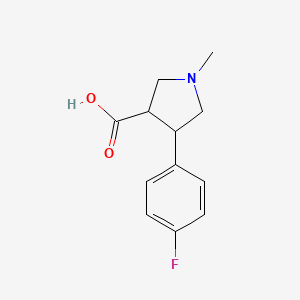
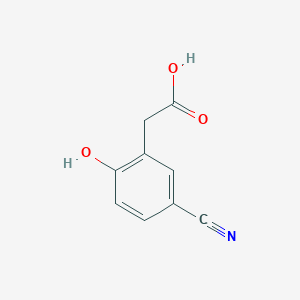
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
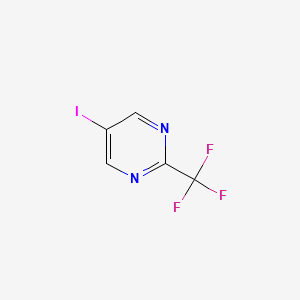
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13005824.png)
![7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)
